molecular formula C8H9N3 B2743867 1-Azido-2,3-dimethylbenzene CAS No. 35774-19-7

1-Azido-2,3-dimethylbenzene

Cat. No.: B2743867
CAS No.: 35774-19-7
M. Wt: 147.181
InChI Key: VPJNXYDJNYCAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2,3-dimethylbenzene is an organic compound with the molecular formula C₈H₉N₃ It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions

Mechanism of Action

Target of Action

The primary target of 1-Azido-2,3-dimethylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the synthesis of organic azides from secondary benzylic alcohols . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Pharmacokinetics

The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is the formation of organic azides . These azides can be used in a variety of chemical reactions, including click chemistry, Staudinger reactions, and Curtius rearrangements.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of base is important in the diazo-transfer reaction . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The azido group in 1-Azido-2,3-dimethylbenzene could potentially interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that azides can form nitrogen-centered radicals under certain conditions These radicals can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that azides can participate in various reactions, potentially interacting with enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,3-dimethylbenzene can be synthesized through the azidation of 2,3-dimethylaniline. The process typically involves the diazotization of 2,3-dimethylaniline followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out in the presence of sodium azide (NaN₃) and a suitable acid, such as hydrochloric acid (HCl), under controlled temperature conditions .

Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2,3-dimethylaniline.

    Cycloaddition: Formation of 1,2,3-triazoles.

Comparison with Similar Compounds

  • 1-Azido-4-methylbenzene
  • **1-Azido-2-methylbenz

Properties

IUPAC Name

1-azido-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJNXYDJNYCAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.